molecular formula C13H19N3O5S B4595352 N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide

Cat. No.: B4595352
M. Wt: 329.37 g/mol
InChI Key: ACXVTHGAWNOIRN-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a sulfonylamino group attached to a propanamide backbone.

Scientific Research Applications

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide has several scientific research applications:

Preparation Methods

The synthesis of N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide typically involves multiple steps. One common synthetic route starts with the reaction of tert-butylamine with 2-nitrobenzenesulfonyl chloride to form N-tert-butyl-2-nitrobenzenesulfonamide. This intermediate is then reacted with 3-bromopropanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Chemical Reactions Analysis

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using alkyl halides under basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. For example, as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biological pathways, leading to therapeutic effects in diseases where proteases play a critical role .

Comparison with Similar Compounds

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5S/c1-13(2,3)15-12(17)8-9-14-22(20,21)11-7-5-4-6-10(11)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXVTHGAWNOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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